1-(2-Chlorophenyl)butane-1,3-dione

Catalog No.
S787642
CAS No.
56464-74-5
M.F
C10H9ClO2
M. Wt
196.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenyl)butane-1,3-dione

CAS Number

56464-74-5

Product Name

1-(2-Chlorophenyl)butane-1,3-dione

IUPAC Name

1-(2-chlorophenyl)butane-1,3-dione

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

InChI

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3

InChI Key

CYPYOGOPKDBEFY-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=CC=CC=C1Cl

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1Cl

Synthesis and Characterization:

1-(2-Chlorophenyl)butane-1,3-dione, also known as 2-chloro-1-phenyl-1,3-butanedione, is an organic compound with the molecular formula C₁₀H₉ClO₂. Its synthesis has been reported in various scientific studies, often involving the condensation of 2-chlorophenylacetic acid with acetic anhydride in the presence of a catalyst like sodium acetate. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Biological Activities:

Some studies have investigated the potential biological activities of 1-(2-chlorophenyl)butane-1,3-dione. For instance, one study explored its anticonvulsant properties, reporting moderate activity against pentylenetetrazole-induced seizures in mice []. However, further research is needed to confirm these findings and elucidate the underlying mechanisms of action.

Limitations and Future Research:

While some studies have explored the synthesis and potential biological activities of 1-(2-chlorophenyl)butane-1,3-dione, the current research is limited. More extensive investigations are needed to understand its:

  • Detailed biological activities: Further studies are crucial to confirm and expand upon the reported anticonvulsant properties and explore potential effects in other biological contexts.
  • Mechanism of action: Understanding how the compound exerts its potential biological effects is vital for targeted drug development and optimization.
  • Toxicity and safety profile: Thorough assessment of the compound's safety profile is essential before considering its use in any potential applications.

1-(2-Chlorophenyl)butane-1,3-dione is an organic compound characterized by the molecular formula C10_{10}H9_9ClO2_2. It appears as a pale yellow to yellow liquid and is known for its distinctive chemical properties and reactivity, making it valuable in scientific research and industrial applications. The compound features a chlorinated phenyl group at the 2-position of the butane-1,3-dione structure, which influences its chemical behavior and potential applications in various fields .

There is no documented information regarding a specific mechanism of action for 1-(2-Chlorophenyl)butane-1,3-dione in biological systems.

  • Diketones can be irritants to the skin, eyes, and respiratory system [].
  • The presence of chlorine suggests potential for irritant or corrosive properties [].
  • Diketones may be flammable.

  • Oxidation: This compound can be oxidized to yield carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom in the compound can undergo substitution reactions with various functional groups such as hydroxyl, amino, or alkyl groups, facilitated by reagents like sodium hydroxide or ammonia .

These reactions highlight the compound's versatility for further synthetic applications.

Research indicates that 1-(2-Chlorophenyl)butane-1,3-dione possesses potential biological activities. It has been studied for its antimicrobial and anticancer properties, suggesting its utility as a pharmaceutical intermediate. The compound's mechanism of action may involve interactions with biological targets, potentially leading to alterations in protein functions through covalent bond formation with nucleophiles in biological systems .

The synthesis of 1-(2-Chlorophenyl)butane-1,3-dione typically involves the following methods:

  • Claisen-Schmidt Condensation: This method involves reacting 2-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is usually conducted under reflux in solvents like ethanol or methanol .
  • Alternative Routes: Another synthetic route includes reacting 2-chlorobenzophenone with butanedione. This method may vary based on specific laboratory conditions and desired yields .

In industrial settings, these methods are adapted for larger-scale production, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization to enhance yield and purity.

1-(2-Chlorophenyl)butane-1,3-dione has diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
  • Industrial Use: It is utilized in producing dyes, pigments, and other industrial chemicals due to its reactive nature and ability to form various derivatives .

The interaction studies of 1-(2-Chlorophenyl)butane-1,3-dione reveal its role as an electrophile that can react with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with proteins and enzymes, which may alter their activity and function. Further studies are necessary to elucidate the specific pathways and molecular targets involved in these interactions .

Several compounds are structurally similar to 1-(2-Chlorophenyl)butane-1,3-dione. These include:

  • 1-(4-Chlorophenyl)butane-1,3-dione
  • 1-(2-Bromophenyl)butane-1,3-dione
  • 1-(2-Fluorophenyl)butane-1,3-dione

Uniqueness

The uniqueness of 1-(2-Chlorophenyl)butane-1,3-dione lies in the positioning of the chlorine atom at the ortho position of the phenyl ring. This specific arrangement significantly influences its reactivity compared to analogs with different halogen substitutions. Consequently, it may exhibit distinct chemical and biological properties that differentiate it from other similar compounds .

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction analysis of 1-(2-Chlorophenyl)butane-1,3-dione reveals fundamental structural parameters that define its solid-state organization [1] [2]. The compound crystallizes in a monoclinic crystal system with unit cell parameters that demonstrate the influence of the ortho-chloro substitution on molecular packing [3]. Single crystal X-ray diffraction studies have been conducted on related chlorophenyl derivatives, providing insight into the structural motifs present in this class of compounds [2] [3].

The X-ray diffraction pattern exhibits characteristic reflections corresponding to the ordered arrangement of molecules within the crystal lattice [2]. Data collection parameters for related structures have been performed using Oxford Xcalibur diffractometers equipped with molybdenum radiation (λ = 0.71071 Å) [3]. The crystallographic analysis reveals that the compound adopts a configuration where the dihedral angle between the aromatic ring and the diketone moiety is significantly influenced by the ortho-chlorine substitution [2].

Structural refinement procedures have employed the SHELXS-97 and SHELXL-97 software packages for structure solution and refinement [3]. The electron density maps obtained from X-ray diffraction studies indicate the precise positioning of the chlorine atom and its influence on the overall molecular geometry [2]. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre, facilitating access to detailed structural parameters [3].

Conformational Isomerism

The conformational landscape of 1-(2-Chlorophenyl)butane-1,3-dione is characterized by restricted rotation around the carbon-carbon bond connecting the aromatic ring to the diketone system [4]. The ortho-chlorine substitution creates steric hindrance that influences the preferred conformational states of the molecule [5]. Computational studies on related systems suggest that the dihedral angle between the phenyl ring and the diketone plane ranges between 30° and 50°, optimizing conjugation while minimizing steric interactions [5].

The presence of the bulky chlorine atom at the ortho position introduces conformational constraints that are not observed in para-substituted analogs [6]. These constraints manifest as energy barriers to rotation that can be quantified through computational methods [4]. The conformational preferences are further influenced by intermolecular interactions in the crystalline state, where molecules adopt arrangements that minimize steric repulsion while maximizing attractive interactions [6].

Tautomeric equilibria may exist between the diketone and enol forms, with the relative populations depending on environmental conditions and molecular interactions [7]. The conformational analysis reveals that the compound can exist in multiple low-energy conformers, with interconversion barriers that are accessible at room temperature [4]. These conformational dynamics contribute to the spectroscopic properties and reactivity patterns observed for this compound [8].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

The ¹H Nuclear Magnetic Resonance spectrum of 1-(2-Chlorophenyl)butane-1,3-dione exhibits characteristic resonances that provide definitive structural identification [10]. The aromatic protons appear as a complex multiplet pattern in the chemical shift range of 7.0-8.0 ppm, with the ortho-chlorine substitution causing distinctive splitting patterns and chemical shift perturbations [11] [12]. The methylene bridge connecting the two carbonyl groups resonates as a singlet at approximately 3.5 ppm, while the terminal methyl group appears as a sharp singlet at 2.5 ppm [10].

The ¹³C Nuclear Magnetic Resonance spectrum provides direct information about the carbon framework of the molecule [13] [14]. The carbonyl carbon resonances appear in the characteristic downfield region between 190-200 ppm, with the aromatic ketone carbon typically appearing slightly more downfield than the aliphatic ketone carbon [11] [12]. The aromatic carbons resonate in the range of 120-140 ppm, with the chlorine-bearing carbon showing distinctive chemical shift patterns due to the inductive effect of the halogen substituent [13] [15].

Distortionless Enhancement by Polarization Transfer experiments facilitate the differentiation between methyl, methylene, and quaternary carbon environments [14]. The technique reveals that the methyl carbon appears as a positive peak, the methylene carbon as a negative peak, and the quaternary aromatic carbons as absent in the spectrum [16]. This multiplicity information is crucial for unambiguous structural assignment and confirms the connectivity pattern within the molecule [14].

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Fourier Transform Infrared spectroscopy of 1-(2-Chlorophenyl)butane-1,3-dione reveals characteristic absorption bands that correspond to the functional groups present in the molecule [17] [18]. The carbonyl stretching vibrations appear as strong bands in the region of 1650-1720 cm⁻¹, with the exact frequencies depending on the degree of conjugation and intermolecular interactions [17]. The aromatic carbon-carbon stretching modes manifest as medium-intensity bands in the range of 1450-1600 cm⁻¹ [18].

The carbon-chlorine stretching vibration appears as a characteristic band at approximately 720 cm⁻¹, providing definitive evidence for the presence of the chloro substituent [17]. The aromatic carbon-hydrogen stretching modes are observed in the region of 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretching vibrations appear at slightly lower frequencies [18]. The methylene and methyl bending modes contribute to the complex fingerprint region below 1500 cm⁻¹ [17].

Raman spectroscopy provides complementary vibrational information that is particularly useful for examining symmetric vibrations that may be weak or absent in the infrared spectrum [19] [20]. The Raman spectrum exhibits enhanced intensity for the aromatic ring breathing modes and the symmetric carbonyl stretching vibrations [20]. The polarization characteristics of the Raman bands provide additional structural information about the molecular symmetry and vibrational coupling patterns [19].

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Density Functional Theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets have been utilized to investigate the electronic structure of 1-(2-Chlorophenyl)butane-1,3-dione [21] [22]. The computational analysis reveals that the ground state geometry adopts a near-planar configuration with the aromatic ring and diketone moiety showing moderate conjugation [23]. The optimized molecular structure indicates that the ortho-chlorine substitution introduces asymmetry that affects the electronic distribution throughout the molecule [21].

The calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectra, validating the computational methodology [20] [23]. The theoretical investigation demonstrates that the electronic structure is characterized by significant charge delocalization between the aromatic ring and the diketone system [22]. The presence of the electron-withdrawing chlorine substituent modifies the electron density distribution, particularly affecting the carbonyl groups and adjacent aromatic positions [21].

Solvent effects have been incorporated into the calculations using the Integral Equation Formalism Polarizable Continuum Model, revealing how environmental factors influence the electronic properties [23]. The computational results indicate that the molecular dipole moment is significantly affected by the ortho-chlorine substitution, with implications for intermolecular interactions and solubility properties [22]. The calculated thermodynamic properties provide insights into the stability and reactivity patterns of the compound [20].

Molecular Orbital Analysis

Molecular orbital analysis of 1-(2-Chlorophenyl)butane-1,3-dione reveals the frontier orbitals that govern chemical reactivity and electronic transitions [24] [25]. The Highest Occupied Molecular Orbital is predominantly localized on the aromatic ring system with significant contribution from the diketone moiety [22]. The Lowest Unoccupied Molecular Orbital shows complementary character with enhanced density on the carbonyl groups and aromatic positions [25].

The energy gap between the frontier molecular orbitals has been calculated to be approximately 3.1-3.2 eV, indicating moderate electronic stability [24]. The molecular orbital coefficients demonstrate that the ortho-chlorine substitution affects the orbital energies and spatial distribution [22]. The electron density maps reveal regions of electrophilic and nucleophilic character that correlate with observed reactivity patterns [25].

The molecular electrostatic potential surface provides visualization of the charge distribution and indicates sites of potential intermolecular interactions [24]. The analysis reveals that the carbonyl oxygen atoms exhibit negative electrostatic potential, while the aromatic hydrogen atoms show positive potential [25]. The chlorine atom contributes to the overall dipole moment and influences the molecular recognition properties of the compound [22].

Data Tables

PropertyValueReference
Molecular FormulaC₁₀H₉ClO₂ [1] [26]
Molecular Weight196.63 g/mol [1] [26]
CAS Number56464-74-5 [1] [26]
Boiling Point273.0±15.0 °C at 760 mmHg [26]
Density1.2±0.1 g/cm³ [26] [27]
Flash Point113.3±21.0 °C [26]
Refractive Index1.531 [27]

Table 1: Fundamental Physical Properties of 1-(2-Chlorophenyl)butane-1,3-dione

TechniqueKey Spectroscopic FeaturesReference
¹H NMRAromatic protons (7.0-8.0 ppm), CH₂ bridge (3.5 ppm), CH₃ (2.5 ppm) [10]
¹³C NMRCarbonyl carbons (190-200 ppm), aromatic carbons (120-140 ppm) [11] [13]
DEPTCH₃ and CH₂ differentiation [14]
FT-IRC=O stretch (1650-1720 cm⁻¹), C-Cl bend (720 cm⁻¹) [17]
RamanSymmetric and antisymmetric vibrations [19]

XLogP3

1.9

Wikipedia

1-(2-Chlorophenyl)butane-1,3-dione

Dates

Last modified: 08-15-2023

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